molecular formula C24H25N3O3 B11308769 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

Cat. No.: B11308769
M. Wt: 403.5 g/mol
InChI Key: IAXNDILGSGBJRL-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE is a complex organic compound that features a cyclohexenyl group, a phenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the phenyl group and the cyclohexenyl group. The final step involves the formation of the amide bond.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Phenyl Group Introduction: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Cyclohexenyl Group Introduction: The cyclohexenyl group can be introduced through alkylation reactions.

    Amide Bond Formation: The final step involves the coupling of the intermediate with an amine to form the amide bond, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert double bonds to single bonds or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-TRIAZOL-5-YL)PHENOXY]ACETAMIDE: Similar structure but with a triazole ring instead of an oxadiazole ring.

    N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-THIADIAZOL-5-YL)PHENOXY]ACETAMIDE: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of N-[2-(1-CYCLOHEXENYL)ETHYL]-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the oxadiazole ring might impart different electronic properties compared to the triazole or thiadiazole rings, affecting the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide

InChI

InChI=1S/C24H25N3O3/c28-22(25-16-15-18-7-3-1-4-8-18)17-29-21-13-11-20(12-14-21)24-26-23(27-30-24)19-9-5-2-6-10-19/h2,5-7,9-14H,1,3-4,8,15-17H2,(H,25,28)

InChI Key

IAXNDILGSGBJRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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